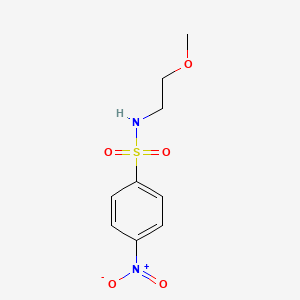

N-(2-methoxyethyl)-4-nitrobenzenesulfonamide

Übersicht

Beschreibung

N-(2-methoxyethyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a nitro group and a methoxyethyl group attached to a benzene ring, which is further connected to a sulfonamide group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-nitrobenzenesulfonamide typically involves the nitration of a suitable benzene derivative followed by sulfonation and subsequent substitution reactions. One common method includes the following steps:

Nitration: The starting material, such as 4-nitroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

Substitution: Finally, the sulfonated product is reacted with 2-methoxyethylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxyethyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxyethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2-methoxyethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby disrupting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-methoxyethyl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

N-(2-ethoxyethyl)-4-nitrobenzenesulfonamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

N-(2-methoxyethyl)-4-nitrobenzenesulfonamide: Similar structure but with different substituents on the benzene ring.

Uniqueness

This compound is unique due to the presence of both a nitro group and a methoxyethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

N-(2-methoxyethyl)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound possesses a sulfonamide functional group attached to a nitro-substituted benzene ring with a methoxyethyl side chain. Its molecular formula is C10H13N3O4S, with a molecular weight of approximately 273.29 g/mol. The presence of the nitro group enhances its reactivity, while the sulfonamide moiety contributes to its pharmacological properties.

This compound exhibits its biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are implicated in tumor growth and metastasis. The IC50 values for CA IX inhibition have been reported in the low micromolar range, indicating significant potency .

- Antimicrobial Activity : Similar to other nitro compounds, it demonstrates antimicrobial properties by interfering with bacterial growth mechanisms. This is achieved through the generation of reactive intermediates that can damage bacterial DNA .

- Cell Signaling Modulation : In vitro studies indicate that the compound can influence cell signaling pathways related to proliferation and apoptosis, suggesting potential applications in cancer therapy.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

-

Inhibition of Carbonic Anhydrase :

A study demonstrated that this compound exhibited significant selectivity for CA IX over CA II, with an IC50 value as low as 10.93 nM for CA IX. This selectivity is crucial for minimizing off-target effects in therapeutic applications . -

Antimicrobial Activity :

Research highlighted the compound's effectiveness against various bacterial strains, showcasing its potential as a lead compound in developing new antibiotics. The mechanism involves the reduction of nitro groups leading to toxic species that bind covalently to DNA . -

Apoptosis Induction in Cancer Cells :

In studies involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant increase in apoptotic markers, indicating its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c1-16-7-6-10-17(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAFPGCLWAAVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.